(4-BENZYLPIPERAZINO)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE
Overview
Description
(4-BENZYLPIPERAZINO)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzylpiperazine moiety linked to an isoxazole ring substituted with a chlorophenyl and a methyl group. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-BENZYLPIPERAZINO)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide intermediate and an alkyne.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound.
Attachment of the Benzylpiperazine Moiety: The benzylpiperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine nitrogen attacks an electrophilic carbon center on the isoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(4-BENZYLPIPERAZINO)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen or the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
(4-BENZYLPIPERAZINO)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its pharmacological properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of (4-BENZYLPIPERAZINO)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE involves its interaction with specific molecular targets in the body. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The isoxazole ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-(METHYLSULFANYL)-2-THIENYL]METHANONE: This compound has a similar structure but contains a thiophene ring instead of an isoxazole ring.
(4-BENZYLPIPERAZINO)[3-(4-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE: This is a positional isomer with the chlorine atom at a different position on the phenyl ring.
Uniqueness
The uniqueness of (4-BENZYLPIPERAZINO)[3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLYL]METHANONE lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-16-20(21(24-28-16)18-9-5-6-10-19(18)23)22(27)26-13-11-25(12-14-26)15-17-7-3-2-4-8-17/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQFSDUMPKMKMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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